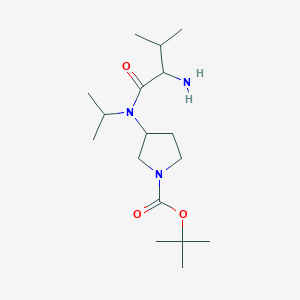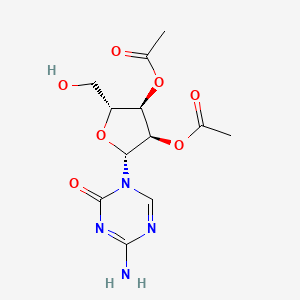![molecular formula C9H13N3O4 B14770573 Deoxy[5-3H]cytidine](/img/structure/B14770573.png)
Deoxy[5-3H]cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxycytidine, [5-3H]: is a radiolabeled form of deoxycytidine, a deoxyribonucleoside that is a component of deoxyribonucleic acid (DNA). It is similar to the ribonucleoside cytidine but with one hydroxyl group removed from the C2’ position. The radiolabeling with tritium ([5-3H]) allows for the tracking and study of deoxycytidine in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deoxycytidine can be synthesized through various chemical routes. One common method involves the use of cytidine as a starting material, which is then deoxygenated at the 2’ position to form deoxycytidine. The radiolabeling with tritium can be achieved through catalytic hydrogenation in the presence of tritium gas.
Industrial Production Methods: Industrial production of deoxycytidine often involves microbial fermentation using genetically engineered strains of Escherichia coli. These strains are modified to enhance the production of deoxycytidine by deleting degradation enzymes and optimizing the biosynthetic pathway .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxycytidine undergoes various chemical reactions, including:
Phosphorylation: Deoxycytidine can be phosphorylated at the C5’ position by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP).
Oxidation: Deoxycytidine can be oxidized to form 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution: Deoxycytidine can undergo substitution reactions to form various analogs, such as 5-aza-2’-deoxycytidine (decitabine).
Common Reagents and Conditions:
Phosphorylation: Deoxycytidine kinase and ATP are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or specific enzymes.
Substitution: Various halogenating agents and catalysts.
Major Products:
Phosphorylation: Deoxycytidine monophosphate (dCMP).
Oxidation: 5-hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution: 5-aza-2’-deoxycytidine (decitabine).
Applications De Recherche Scientifique
Deoxycytidine, [5-3H] has numerous applications in scientific research:
Chemistry: Used as a tracer in studies of DNA synthesis and repair.
Biology: Helps in understanding the metabolism and function of nucleosides in cells.
Medicine: Used in the development and testing of nucleoside analog drugs for cancer treatment, such as decitabine.
Industry: Employed in the production of radiolabeled compounds for research and diagnostic purposes
Mécanisme D'action
Deoxycytidine exerts its effects primarily through its incorporation into DNA. Once phosphorylated to deoxycytidine monophosphate (dCMP), it can be further phosphorylated to deoxycytidine triphosphate (dCTP) and incorporated into DNA during replication. This incorporation can interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Cytidine: A ribonucleoside with a hydroxyl group at the C2’ position.
5-Aza-2’-deoxycytidine (Decitabine): A cytidine analog used in cancer treatment.
Azacytidine: Another cytidine analog with similar applications in cancer therapy.
Uniqueness: Deoxycytidine, [5-3H] is unique due to its radiolabeling, which allows for precise tracking and study in biochemical processes. This makes it particularly valuable in research settings where understanding the dynamics of nucleoside metabolism and DNA synthesis is crucial .
Propriétés
Formule moléculaire |
C9H13N3O4 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1T |
Clé InChI |
CKTSBUTUHBMZGZ-ULQXZJNLSA-N |
SMILES isomérique |
[3H]C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





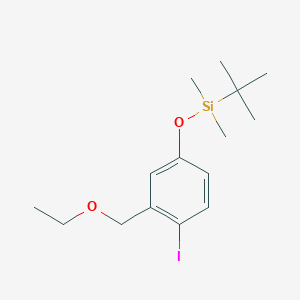


![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
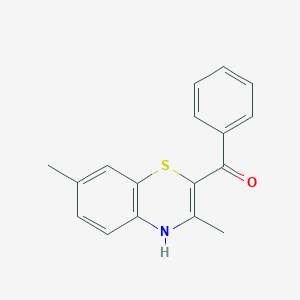
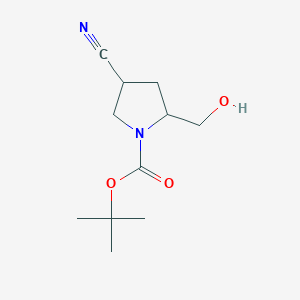
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
